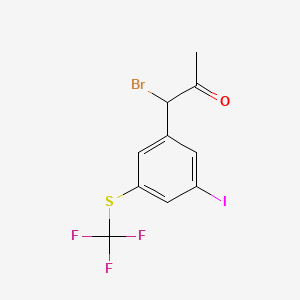
1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF3IOS and a molecular weight of 439.03 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile molecule in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Iodination: The addition of an iodine atom is carried out using iodine or an iodinating reagent, often in the presence of a catalyst or under specific reaction conditions to ensure selectivity.
Trifluoromethylthio Group Introduction: The trifluoromethylthio group is introduced using a reagent such as trifluoromethylthiolating agents, which can be added to the phenyl ring through electrophilic or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to specific enzymes, receptors, or proteins. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one: A similar compound with a different position of the iodine atom on the phenyl ring.
1-Bromo-3-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one: Another similar compound with variations in the position of the bromine and iodine atoms.
Uniqueness
1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential biological activity.
Eigenschaften
Molekularformel |
C10H7BrF3IOS |
|---|---|
Molekulargewicht |
439.03 g/mol |
IUPAC-Name |
1-bromo-1-[3-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3IOS/c1-5(16)9(11)6-2-7(15)4-8(3-6)17-10(12,13)14/h2-4,9H,1H3 |
InChI-Schlüssel |
GIIWPGZSGVVRHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=CC(=C1)I)SC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















